molecular formula C11H13NO B2975127 3-Methyl-4-(4-methylphenyl)azetidin-2-one CAS No. 1500201-44-4

3-Methyl-4-(4-methylphenyl)azetidin-2-one

Cat. No.: B2975127
CAS No.: 1500201-44-4
M. Wt: 175.231
InChI Key: CESAJRVSAWQXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(4-methylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with a suitable acylating agent, followed by cyclization to form the azetidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-4-(4-methylphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(3-methylphenyl)azetidin-2-one
  • 4-Methyl-3-phenylazetidin-2-one
  • 3-Phenyl-4-(4-methylphenyl)azetidin-2-one

Uniqueness

3-Methyl-4-(4-methylphenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-3-5-9(6-4-7)10-8(2)11(13)12-10/h3-6,8,10H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESAJRVSAWQXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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